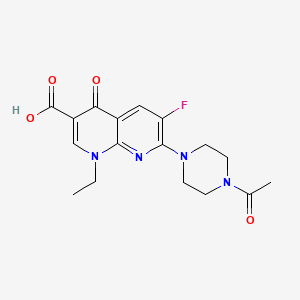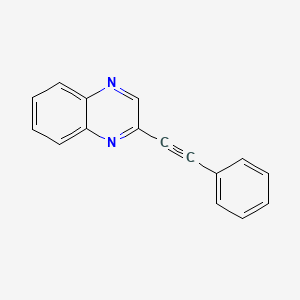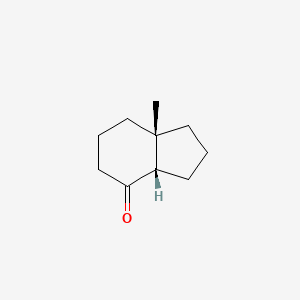
1-Oxacyclopentacos-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxacyclopentacos-3-EN-2-one is an organic compound with the molecular formula C24H44O2 and a molecular weight of 364.605 g/mol . This compound is characterized by its unique structure, which includes a cyclic ether and an enone functional group. It is also known by its synonym, Oxacyclopentacosen-2-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxacyclopentacos-3-EN-2-one can be synthesized through various organic reactions. One common method involves the oxidation of alkenes using peroxycarboxylic acids . This reaction typically requires an alkene and a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or ether .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale oxidation processes using more stable peroxycarboxylic acids or their derivatives. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxacyclopentacos-3-EN-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various products.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxylamine can react with the enone group to form oximes.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of oximes or hydrazones.
Aplicaciones Científicas De Investigación
1-Oxacyclopentacos-3-EN-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxacyclopentacos-3-EN-2-one involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1-Oxacyclopentacos-3-EN-2-one can be compared with other similar compounds, such as:
Cyclopentenone: Contains a similar enone group but differs in its ring size and structure.
Cyclohexenone: Another enone compound with a six-membered ring.
Cycloheptenone: Features a seven-membered ring and similar reactivity.
Uniqueness: this compound is unique due to its specific ring size and the presence of both an ether and an enone functional group, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
78407-42-8 |
|---|---|
Fórmula molecular |
C24H44O2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
1-oxacyclopentacos-3-en-2-one |
InChI |
InChI=1S/C24H44O2/c25-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-26-24/h20,22H,1-19,21,23H2 |
Clave InChI |
PCZWJCUZLZJYEB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCCC=CC(=O)OCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


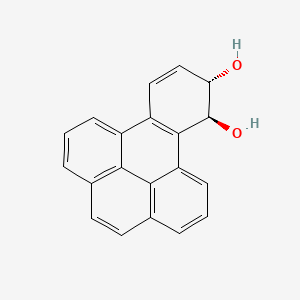
![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
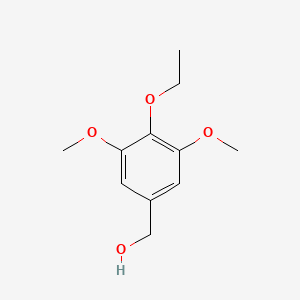
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)

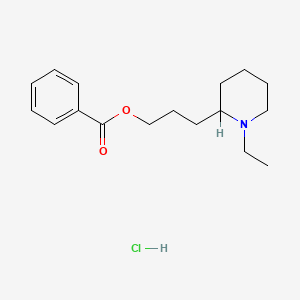
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
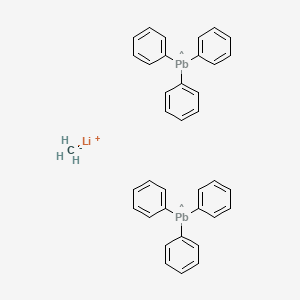
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
